molecular formula C17H26N2O2 B4430203 N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

Cat. No. B4430203
M. Wt: 290.4 g/mol
InChI Key: AZAFJGVLQBREEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as 'Mepivacaine' and is used as a local anesthetic. Mepivacaine is widely used in medical procedures such as dental work, childbirth, and surgery.

Mechanism of Action

Mepivacaine works by blocking the sodium channels in nerve cells, which prevents the transmission of nerve impulses. This results in a loss of sensation in the area where the drug is applied. Mepivacaine is classified as a type of local anesthetic called an amide.
Biochemical and Physiological Effects:
Mepivacaine has been shown to have a low toxicity profile in laboratory animals. It is rapidly metabolized in the liver and excreted in the urine. Mepivacaine has been shown to have a short duration of action, which makes it useful for short-term procedures.

Advantages and Limitations for Lab Experiments

The advantages of using Mepivacaine in lab experiments include its rapid onset and short duration of action, which allows for precise control of the duration of anesthesia. Mepivacaine also has a low toxicity profile, which makes it safe for use in laboratory animals. However, the short duration of action can be a limitation in experiments that require longer periods of anesthesia.

Future Directions

There are several future directions for research involving Mepivacaine. One area of research is the development of new local anesthetics with longer durations of action. Another area of research is the study of the effects of Mepivacaine on different types of nerve fibers. Additionally, research could be conducted to investigate the use of Mepivacaine in combination with other drugs to enhance its efficacy. Finally, more studies could be conducted to investigate the safety and efficacy of Mepivacaine in humans.
Conclusion:
In conclusion, Mepivacaine is a local anesthetic that is widely used in scientific research. It works by blocking sodium channels in nerve cells, which results in a loss of sensation in the area where it is applied. Mepivacaine has a short duration of action and a low toxicity profile, which makes it safe for use in laboratory animals. Future research could investigate the development of new local anesthetics with longer durations of action and the use of Mepivacaine in combination with other drugs to enhance its efficacy.

Scientific Research Applications

Mepivacaine is widely used in scientific research for its local anesthetic properties. It is used to block the sensation of pain in laboratory animals during experiments. Mepivacaine is also used in studies that involve the nervous system, such as the study of pain pathways and the effects of drugs on the nervous system.

properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-19-11-9-15(10-12-19)18-17(20)14(3)21-16-8-6-5-7-13(16)2/h5-8,14-15H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAFJGVLQBREEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1-ethyl-4-piperidinyl)-2-(2-methylphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.